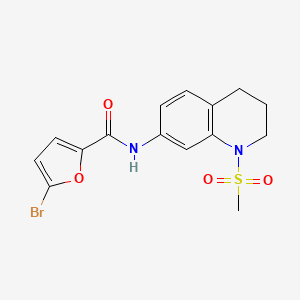
N-(4-methylphenyl)-3-oxo-1-pyrazolidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Typically, the description of a compound includes its IUPAC name, common names, structural formula, and molecular formula. The structure can often be found in chemical databases or scientific literature .
Synthesis Analysis
The synthesis of a compound involves the chemical reactions used to produce it. This information can be found in the scientific literature, particularly in articles focusing on synthetic chemistry .Molecular Structure Analysis
The molecular structure can be analyzed using various spectroscopic methods like NMR, IR, UV-Vis, and X-ray crystallography .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, its reactivity, and the conditions under which it reacts .Physical And Chemical Properties Analysis
Physical and chemical properties include melting point, boiling point, solubility, stability, and reactivity. These can often be found in chemical databases or determined experimentally .Applications De Recherche Scientifique
Synthesis and Characterization
Pyrazole and pyrazolone derivatives are synthesized for various scientific purposes, including exploring their biological activities and potential applications in drug discovery. For example, the synthesis and characterization of pyrazole derivatives, including their regioisomers, have been reported, with emphasis on their analytical characterization through chromatographic and spectroscopic methods (McLaughlin et al., 2016). This detailed characterization is crucial for identifying and differentiating closely related compounds for further research applications.
Anticancer Activity
Several studies have focused on synthesizing pyrazolone derivatives to evaluate their cytotoxicity against various cancer cell lines. For instance, pyrazolopyrimidine derivatives have been synthesized and showed significant anticancer activity against different human cancer cell lines, highlighting the potential of these compounds in anticancer drug development (Hassan et al., 2021).
Antifungal and Antimicrobial Activity
Pyrazole derivatives have also been investigated for their antifungal and antimicrobial activities. Some compounds exhibited moderate to high antifungal activities against phytopathogenic fungi, suggesting their potential use as fungicides (Wu et al., 2012). Additionally, new pyrazolopyridines have been synthesized and showed antioxidant, antitumor, and antimicrobial activities, further demonstrating the versatility of pyrazole-based compounds in developing new therapeutic agents (El‐Borai et al., 2013).
Mécanisme D'action
Target of Action
N-(4-methylphenyl)-3-oxopyrazolidine-1-carboxamide, also known as N-(4-methylphenyl)-3-oxo-1-pyrazolidinecarboxamide, is a pyrazole-bearing compound . Pyrazole-bearing compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . They have been evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice . Therefore, the primary targets of this compound could be the parasites causing leishmaniasis and malaria.
Mode of Action
It is suggested that the compound interacts with its targets, leading to inhibition effects againstLeishmania aethiopica and Plasmodium berghei . The molecular docking study conducted on Lm-PTR1, complexed with Trimethoprim, justified the better antileishmanial activity of a similar compound .
Biochemical Pathways
Given its antileishmanial and antimalarial activities, it can be inferred that the compound interferes with the life cycle of the parasites, disrupting their ability to infect and multiply within the host .
Result of Action
The result of the action of N-(4-methylphenyl)-3-oxopyrazolidine-1-carboxamide is the inhibition of the parasites causing leishmaniasis and malaria . The compound displayed superior antipromastigote activity, being more active than the standard drugs miltefosine and amphotericin B deoxycholate . Furthermore, the target compounds elicited better inhibition effects against Plasmodium berghei .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-(4-methylphenyl)-3-oxopyrazolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2/c1-8-2-4-9(5-3-8)12-11(16)14-7-6-10(15)13-14/h2-5H,6-7H2,1H3,(H,12,16)(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COGQOZBEXNPTGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)N2CCC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-(trifluoromethyl)benzamide](/img/structure/B2994180.png)
![7-Chloro-2-(2,4-dimethoxyphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione](/img/structure/B2994181.png)
![(2Z)-6-bromo-2-[(2-chloro-4-fluorophenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2994182.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)furan-2-carboxamide](/img/structure/B2994184.png)
![N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-3,4,5-trimethoxybenzamide](/img/structure/B2994185.png)
![2-[(2-hydroxyphenyl)methylene]-N-(4-pyridinyl)-1-hydrazinecarboxamide](/img/structure/B2994188.png)

![2-(4-Methoxyphenyl)-3-(propylthio)-8-tosyl-1,4,8-triazaspiro[4.5]deca-1,3-diene](/img/structure/B2994190.png)
![tert-Butyl 4-[(3-fluoro-2-nitrophenylamino)methyl]piperidine-1-carboxylate](/img/structure/B2994191.png)
![N-[(6-phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)methyl]prop-2-enamide](/img/structure/B2994194.png)



